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AdDLP

Cat. No.: B1578656
Attention: For research use only. Not for human or veterinary use.
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Description

AdDLP (Anaeromyxobacter dehalogenans Defensin-Like Peptide) is a recombinant bacterial peptide that exhibits structural and functional characteristics of eukaryotic defensins, featuring a conserved cysteine-stabilized alpha-helical and beta-sheet (CSαβ) motif. Research indicates that this compound possesses significant anti-Plasmodium activity. Studies have demonstrated that it leads to more than 50% growth inhibition of the sexual stages of Plasmodium berghei and kills 100% of intraerythrocytic Plasmodium falciparum at a concentration of 10 µM in a time-dependent manner. A key research value of this compound is its selective action; it demonstrates potent anti-parasitic effects while showing no haemolytic activity against mammalian red blood cells at effective concentrations. This selectivity, combined with the ability to achieve high-level production of the pure peptide in Escherichia coli , makes this compound a promising and interesting candidate for antimalarial drug design and related investigative studies.

Properties

bioactivity

Parasites,

sequence

VNPSYRLDPESRPQCEAHCGQLGMRLGAIVIMGTATGCVCEPKEAATPESR

Origin of Product

United States

Methodologies for Molecular and Structural Characterization of Addlp

Recombinant Expression and Purification Strategies for AdDLP

Recombinant expression is a widely used technique to produce sufficient quantities of peptides and proteins for detailed study. mdpi.commdpi.com For this compound, this involves utilizing host organisms to synthesize the peptide based on its genetic sequence. nih.gov Subsequent purification steps are necessary to isolate the target peptide from the host cell components. mdpi.com

Heterologous Expression Systems for Peptide Production (e.g., Escherichia coli)

Heterologous expression refers to the production of a gene or gene fragment in a host organism where it does not naturally occur. wikipedia.org This approach is frequently employed for producing antimicrobial peptides (AMPs) like this compound in larger quantities than direct purification from natural sources allows. mdpi.comnih.gov Escherichia coli (E. coli) is a common and versatile heterologous expression system due to its ease of cultivation, rapid growth, and well-understood genetics. nih.govmdpi.comnexusacademicpublishers.comusm.edu High-level production of this compound in E. coli has been reported, yielding pure peptide. nih.gov While E. coli offers advantages such as high expression levels and rapid multiplication, limitations can include the potential for improper folding and the lack of post-translational modifications that might be crucial for the peptide's function. wikipedia.orgnexusacademicpublishers.com

Heterologous expression systems for peptide production:

Host SystemAdvantagesLimitations
Escherichia coliEasy cultivation, rapid growth, high expressionImproper folding, lack of post-translational modifications, potential for degradation, endotoxin (B1171834) production
YeastCan perform post-translational modificationsMay have lower expression levels than bacteria
Mammalian CellsCan perform complex post-translational modificationsCostly, lower expression levels for some proteins
PlantsScalability, safety, rapidityMay require optimization for specific peptides

Note: This table is based on general information about heterologous expression systems and highlights common advantages and limitations. Specific outcomes can vary depending on the peptide and expression strategy.

In Vitro Folding and Refolding Protocols for Disulfide Bond Formation

Many peptides and proteins, including defensin-like peptides, require the formation of specific disulfide bonds between cysteine residues to achieve their correct three-dimensional structure and biological activity. cpu-bioinfor.orgnih.govbiophysics.orgmdpi.com Recombinant proteins expressed in systems like E. coli may be produced in an unfolded or misfolded state, often accumulating in inclusion bodies. researchgate.net In vitro folding and refolding protocols are therefore essential to guide these peptides to their native, active conformation by facilitating the correct formation of disulfide bonds. cpu-bioinfor.orgnih.govmdpi.comresearchgate.net This process can involve optimizing buffer conditions, including redox environment, to promote disulfide bond shuffling and the formation of native disulfide bridges. nih.govresearchgate.net The amino acid sequence of a polypeptide chain contains the information required for correct folding and disulfide bond formation. nih.govbiophysics.org

Advanced Structural Elucidation Techniques Applied to this compound

Determining the three-dimensional structure of this compound is critical for understanding its mechanism of action. nih.govwisdomlib.org Various advanced techniques are employed for structural elucidation, providing complementary information about the peptide's conformation and molecular characteristics. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of proteins and peptides. cpu-bioinfor.orgharvard.edunih.govlibretexts.org CD measures the differential absorption of left-handed and right-handed circularly polarized light by chiral molecules. harvard.edunih.gov The CD spectrum in the far-UV region (185-250 nm) is particularly sensitive to the polypeptide backbone conformation and can be used to estimate the content of secondary structural elements such as alpha-helices and beta-sheets. harvard.edulibretexts.org CD analysis of recombinant this compound has indicated that it adopts a typical structural feature of eukaryotic defensins, consistent with a cysteine-stabilized alpha-helical and beta-sheet (CSalphabeta) motif. nih.govcpu-bioinfor.org CD spectroscopy is a rapid and non-destructive method that can be performed on samples in solution under physiological conditions. harvard.edunih.govlibretexts.org

Characteristics of CD Spectra and Corresponding Secondary Structures:

Secondary StructureCharacteristic CD Peaks (Far-UV)
Alpha-helixNegative bands at 222 nm and 208 nm, positive band at 193 nm libretexts.org
Beta-sheetNegative band at 218 nm, positive band at 195 nm libretexts.org
UnorderedLow ellipticity above 210 nm libretexts.org

Computational Modeling and Ab Initio Structure Prediction (e.g., I-TASSER algorithm)

Computational modeling and ab initio structure prediction play a significant role in complementing experimental structural data, especially when high-resolution experimental structures are not available. ufrgs.brnumberanalytics.comnumberanalytics.comeinsteinmed.edu Ab initio modeling, also known as de novo prediction, aims to predict the three-dimensional structure of a protein solely from its amino acid sequence, relying on the fundamental principles of protein folding and energy functions. ufrgs.brnumberanalytics.comnumberanalytics.comnih.gov Algorithms in this category explore the vast conformational space of proteins to find the most stable structures. numberanalytics.comnumberanalytics.com The I-TASSER (Iterative Threading ASSEmbly Refinement) algorithm is a widely used method for protein structure prediction. nih.govzhanggroup.orgmicropublication.org It employs a hierarchical approach that involves identifying structural templates from known protein structures and then constructing full-length atomic models through iterative fragment assembly simulations. zhanggroup.org An ab initio structure model of this compound predicted using the I-TASSER algorithm has been reported, and this model is consistent with the structural features observed through CD analysis. nih.govcpu-bioinfor.org I-TASSER can also provide structure-based functional annotations. micropublication.org

Mass Spectrometry for Molecular Mass Confirmation (e.g., MALDI-TOF MS)

Mass Spectrometry (MS) is an essential analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wisdomlib.orgmsu.edulibretexts.org For peptides and proteins, MS is crucial for confirming the molecular mass of the expressed and purified product, ensuring it matches the expected mass based on the amino acid sequence. researchgate.netlcms.cz Matrix-assisted laser desorption ionization-time of flight mass spectrometry (MALDI-TOF MS) is a specific type of mass spectrometry particularly well-suited for the analysis of large biomolecules like peptides and proteins. researchgate.netbiomerieux.combruker.comnih.gov In MALDI-TOF MS, the sample is embedded in a matrix, and a laser is used to desorb and ionize the molecules with minimal fragmentation. biomerieux.combruker.com The time it takes for the ions to travel through a flight tube to the detector is measured, which is related to their m/z ratio. biomerieux.com MALDI-TOF MS has been used for molecular weight confirmation of this compound. researchgate.net This technique offers advantages such as speed, sensitivity, and the ability to analyze samples with some buffer content. biomerieux.combruker.com

Investigation of Critical Structural Motifs and Residues

Structural characterization methods, such as circular dichroism analysis, have been employed to understand the conformation of this compound. nih.govcpu-bioinfor.org These analyses provide insights into the adoption of specific structural features characteristic of defensins.

This compound is notable for possessing a cysteine-stabilized αβ-motif (CSαβ), a structural feature widely distributed among defensins in eukaryotic kingdoms, including animals, plants, and fungi. frontiersin.orgnih.govnih.govmdpi.commdpi.comresearchgate.net This motif is typically defined by the presence of an alpha helix and antiparallel beta sheets, stabilized by a network of disulfide bonds. frontiersin.orgnih.govmdpi.comresearchgate.net The structural similarity of this compound to eukaryotic defensins at the level of the CSαβ motif supports the hypothesis of a bacterial origin for this important class of antimicrobial peptides. frontiersin.orgnih.gov Circular dichroism analysis of recombinant this compound has shown that it adopts structural features typical of eukaryotic defensins, aligning with predictions from ab initio structure modeling. nih.govcpu-bioinfor.org

Conserved cysteine residues are fundamental to the structural integrity and biological function of many proteins, primarily through the formation of disulfide bonds. researchgate.netmdpi.com Defensins, including this compound, are characterized by their cysteine richness, with disulfide bridges playing a crucial role in stabilizing their compact three-dimensional folds. frontiersin.orgresearchgate.net

While many eukaryotic defensins with the CSαβ motif are stabilized by three or four disulfide bonds, this compound has been reported to possess only two disulfides. frontiersin.orgresearchgate.netoup.comoup.com Despite this difference in the number of disulfide bonds compared to typical eukaryotic counterparts, this compound still exhibits a defensin-like structure and biological activity, such as anti-Plasmodium activity. nih.govnih.govoup.comoup.com This suggests that the CSαβ fold, and the associated function, can be achieved with different disulfide connectivity patterns, potentially indicating convergent evolution of this structural motif. oup.comoup.com

Detailed physicochemical information for this compound (DRAMP00252) is available and includes parameters such as formula, molecular weight, and the number of various amino acid residues. cpu-bioinfor.org

PropertyValue
DRAMP IDDRAMP00252
Peptide NameThis compound
SourceAnaeromyxobacter dehalogenans
SequenceVNPSYRLDPESRPQCEAHCGQLGMRLGAIVIMGTATGCVCEPKEAATPESR
FormulaC226H371N69O74S6
Mass5431.21
PI5.64
Basic Residues6
Acidic Residues6
Hydrophobic Residues13
Net Charge0
Polar Residues17
Extinction Coefficient Cystines1740
Absorbance 280nm34.8

Preclinical Assessment of Addlp S Biological Activities

In Vitro Anti-Plasmodium Efficacy Studies

Studies have investigated the efficacy of AdDLP against different life stages of Plasmodium, the parasite responsible for malaria. These in vitro assays provide crucial data on the compound's direct effects on parasite growth and development.

Growth Inhibition Assays against Plasmodium falciparum (Intraerythrocytic Stages)

Plasmodium falciparum is the most virulent species of malaria parasite, and its asexual intraerythrocytic stages are responsible for the clinical manifestations of the disease frontiersin.org. Growth inhibition assays measure the ability of a compound to prevent the multiplication of these parasite stages within red blood cells nih.gov, nih.gov.

Activity Evaluation against Plasmodium berghei (Sexual Stages and Ookinetes)

Plasmodium berghei is a rodent malaria parasite commonly used in research, particularly for studying the sexual stages and their development into ookinetes, which are crucial for transmission to the mosquito vector nih.gov, nih.gov, ajbls.com, rsc.org. Evaluating the activity of compounds against these stages is important for identifying potential transmission-blocking interventions nih.gov.

This compound has also been assessed for its activity against the sexual stages of P. berghei. Studies have reported that this compound led to more than 50% growth inhibition on sexual stages of P. berghei at micromolar concentrations bdbiosciences.com. More specifically, an IC50 value of 20 µM has been reported for this compound against P. berghei ookinetes frontiersin.org. This indicates that this compound affects the parasite's development during its sexual phase, potentially impacting malaria transmission.

Table 1: Summary of this compound's Anti-Plasmodium Activity

Plasmodium SpeciesLife StageObserved ActivityConcentrationCitation
Plasmodium falciparumIntraerythrocytic100% killing in a time-dependent manner10 µM bdbiosciences.com
Plasmodium bergheiSexual Stages/Ookinetes>50% growth inhibitionMicromolar bdbiosciences.com
Plasmodium bergheiOokinetes50% Inhibitory Concentration (IC50)20 µM frontiersin.org

Investigation of Membrane Permeation and Disruption Mechanisms

Antimicrobial peptides, such as defensin-like peptides, often exert their effects by interacting with and disrupting cellular membranes frontiersin.org, thermofisher.com, researchgate.net. Investigating these mechanisms is key to understanding how this compound affects Plasmodium and potentially other microorganisms.

Fluorescence-Based Membrane Integrity Assays (e.g., Propidium Iodide Uptake)

Fluorescence-based assays, such as Propidium Iodide (PI) uptake, are commonly used to assess cell membrane integrity. PI is a membrane-impermeant dye that can only enter cells with damaged or compromised membranes and stain their DNA, thus indicating cell death or membrane damage wikipedia.org, bdbiosciences.com, nih.gov, rsc.org, nih.gov, mdpi.com, nih.gov, nih.gov.

While Propidium Iodide uptake is a standard method for evaluating membrane integrity wikipedia.org, bdbiosciences.com, nih.gov, rsc.org, nih.gov, mdpi.com, nih.gov, nih.gov, the conducted search did not yield specific published data on the use of Propidium Iodide uptake assays to directly investigate the effect of this compound on the membrane integrity of Plasmodium parasites or other target cells.

Studies on Interaction with Model Parasite Membranes

Studies involving interactions with model parasite membranes, typically composed of lipid bilayers mimicking the composition of parasite membranes, can provide insights into how a compound interacts with the membrane, such as insertion, pore formation, or disruption nih.gov, thermofisher.com, plos.org, researchgate.net, nih.gov. These studies can help elucidate the mechanism of membrane permeation or disruption thermofisher.com, rsc.org.

Based on the performed search, specific published studies detailing the interaction of this compound with model parasite membranes were not found. General mechanisms of membrane interaction by antimicrobial peptides, including carpet and toroidal pore models, are described in the literature thermofisher.com, rsc.org, and AMPs are known to perturb protozoan homeostasis by disrupting cellular membranes frontiersin.org, researchgate.net. However, the precise details of this compound's interaction with Plasmodium membranes at a biophysical level, as would be revealed by studies with model membranes, were not available in the search results.

Antimicrobial Activity Studies Against Other Microorganisms

Given that this compound is characterized as a bacterial defensin-like peptide bdbiosciences.com,, it is relevant to investigate its activity against microorganisms other than Plasmodium, such as bacteria and fungi, nih.gov, nih.gov,,.

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

Based on the available search results, specific data detailing the evaluation of this compound against Gram-positive and Gram-negative bacterial strains is not provided. While antimicrobial peptides (AMPs), including defensin-like peptides from other sources, are known to exhibit antibacterial activities against a range of bacteria, including both Gram-positive and Gram-negative species acs.orgguidetomalariapharmacology.orgresearchgate.net, the provided information does not include research findings on this compound's direct effects on these bacterial types. Studies on other defensin-like peptides have shown varying degrees of activity against different bacterial strains malariaworld.org.

In Vivo Preclinical Efficacy Models (e.g., Rodent Malaria Models)

Preclinical assessment of this compound has demonstrated notable activity against Plasmodium species, the causative agents of malaria malariaworld.org. This activity positions this compound as a potential candidate for antimalarial drug design.

In in vitro studies, this compound has shown efficacy against both sexual stages of Plasmodium berghei and intraerythrocytic stages of Plasmodium falciparum. Specifically, this compound led to more than 50% growth inhibition of sexual stages of P. berghei at micromolar concentrations. Against P. falciparum, this compound demonstrated a time-dependent killing effect, eliminating 100% of intraerythrocytic parasites at a concentration of 10 µM.

These findings suggest the potential of this compound for in vivo efficacy, particularly in the context of malaria. Rodent malaria models, typically utilizing Plasmodium berghei in mice, are widely used in preclinical studies to evaluate the efficacy of potential antimalarial compounds. These models allow for the assessment of a compound's ability to reduce parasite load and impact disease progression in a living system. While the provided search results confirm this compound's in vitro anti-Plasmodium activity and its consideration as an antimalarial candidate, specific detailed data from in vivo rodent malaria models for this compound were not explicitly available within the provided snippets. However, the demonstrated in vitro activity provides a basis for further investigation in such in vivo systems to confirm its therapeutic potential.

The in vitro anti-Plasmodium activity of this compound can be summarized in the following table:

Plasmodium SpeciesStage AffectedObserved ActivityConcentration
Plasmodium bergheiSexual stages> 50% growth inhibitionMicromolar
Plasmodium falciparumIntraerythrocytic100% killing in a time-dependent manner10 µM

This table highlights the direct anti-parasitic effects observed for this compound in laboratory settings, supporting its potential as an antimalarial agent.

Mechanistic Investigations of Addlp Action at the Molecular Level

Elucidation of Specific Cellular and Subcellular Targets within Parasites

Antimicrobial peptides (AMPs), including defensin-like peptides such as AdDLP, commonly target the cytoplasmic membrane of microorganisms. upf.edu This interaction can lead to the disruption of the membrane's integrity. upf.edu While membrane disruption is a primary mechanism, AMPs can also interact with internal parasite targets. upf.edu Studies on AMP action in trypanosomatids, for instance, illustrate modes of action and targets that include interactions with the plasma membrane and potential intracellular targets. upf.eduresearchgate.net The specific cellular and subcellular targets of this compound within parasites are linked to its anti-Plasmodium activity, which has been observed in P. berghei ookinetes. upf.edumdpi.comdntb.gov.uabham.ac.uk

Detailed Analysis of this compound-Membrane Interactions Leading to Permeabilization and Lysis

A well-characterized mechanism of AMP action involves the disruption of membrane integrity, resulting in osmotic imbalance, cell swelling, and ultimately lysis. upf.edu Cationic AMPs, due to their positive charge, can accumulate on the membrane surface through electrostatic interaction with anionic phospholipids (B1166683), which are major components of parasite cell membranes. upf.eduresearchgate.net Once a certain concentration threshold is reached, partial membrane solubilization can occur in a detergent-like fashion, facilitated by the amphipathic nature of the peptide. upf.edu This process can involve the formation of mixed micelles consisting of phospholipids and the peptide. thermofisher.com Alternative models of membrane interaction include the carpet-like model and the toroidal-pore model, where peptides accumulate parallel to the membrane surface, causing mechanical stress or forming pores, respectively. upf.eduresearchgate.net While general mechanisms for AMP-induced membrane permeabilization and lysis are understood, detailed analyses specifically on this compound's interaction with parasite membranes would involve investigating these potential models and the resulting structural changes in the membrane. upf.eduresearchgate.nettrisafe.carenih.gov

Potential for Interference with Key Parasite Metabolic Pathways

Beyond membrane disruption, AMPs can also interfere with key processes in parasite metabolism. upf.eduresearchgate.net Parasitic helminths, for example, rely on specific biochemical processes for survival, including those related to energy metabolism and neuromuscular coordination. msdvetmanual.com Interference with these pathways can lead to starvation, paralysis, and death of the parasite. msdvetmanual.com While the precise extent to which this compound interferes with specific metabolic pathways in parasites requires further detailed investigation, the general understanding of AMPs suggests this as a potential mode of action. upf.eduresearchgate.net Research into parasite metabolism, particularly in organisms like Plasmodium and Leishmania, has identified crucial pathways such as sterol biosynthesis, purine (B94841) salvage, and glycolysis as vital for parasite survival and proliferation, making them potential drug targets. nih.govplos.orgnih.gov The apicoplast, an organelle present in Plasmodium, is also crucial for parasite survival and its division and communication with other organelles represent potential targets for intervention. contagionlive.com

Comparative Mechanistic Studies with Other Defensins and Antimicrobial Peptides

This compound is classified as a bacterial defensin-like peptide. mdpi.combham.ac.ukdntb.gov.uaresearchgate.netfrontiersin.org Defensins are a major family of AMPs found across various organisms, including fungi, plants, and animals. frontiersin.orgnih.govfrontiersin.orgmdpi.com They are typically cysteine-rich and stabilized by disulfide bridges. nih.govfrontiersin.org While this compound shares structural similarities with eukaryotic defensins, it is proposed to have a bacterial origin. trisafe.carefrontiersin.org Comparative mechanistic studies with other defensins and AMPs highlight the diverse strategies employed by these peptides to combat microorganisms. frontiersin.orgresearchgate.netmdpi.com For instance, some AMPs exert their effects primarily through membrane disruption, while others may target intracellular processes like DNA and protein synthesis or interfere with signaling pathways. nih.govmdpi.com Comparisons of this compound's activity and mechanism with other known anti-parasitic AMPs, such as those active against Leishmania or other Plasmodium species, could provide valuable insights into its specific mode of action and potential advantages or disadvantages compared to existing or other candidate antimicrobial peptides. upf.eduresearchgate.netfrontiersin.org

Research on Addlp Analogues, Derivatives, and Peptide Engineering

Rational Design Principles for AdDLP-Derived Peptides

Rational design in peptide engineering involves modifying a peptide sequence based on its physicochemical parameters to improve properties like stability, selectivity, and potency. This approach can involve additions, substitutions, or elimination of residues, as well as the addition of functional groups. Rational design can be guided by understanding the relationship between a peptide's structure and its biological activity (Structure-Activity Relationship - SAR).

Key principles in rational peptide design include considering the peptide's net charge, hydrophobicity, and ability to form specific secondary structures, as these factors significantly influence activity and selectivity, particularly for peptides targeting membranes. For instance, adjusting the balance between positive charge and hydrophobicity is crucial for designing antimicrobial peptides that selectively target bacterial membranes over host cells. Computational methods and predictive models are increasingly used in rational peptide design to forecast properties and screen potential sequences.

Site-Directed Mutagenesis and Truncation Studies for Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a peptide's structure affect its biological activity. These studies aim to identify the specific structural characteristics or amino acid residues that are critical for the desired effect.

Site-directed mutagenesis is a powerful technique used in SAR studies to introduce specific, targeted changes (substitutions, insertions, or deletions) into a peptide's gene sequence, leading to corresponding changes in the amino acid sequence of the expressed peptide. By systematically altering individual amino acids or small groups of residues and then evaluating the biological activity of the resulting peptide variants, researchers can pinpoint residues or regions essential for activity, binding, or stability. This method allows for a detailed analysis of the contribution of specific amino acids to the peptide's function.

Truncation studies involve creating shorter versions of a peptide by removing amino acids from either the N-terminus, C-terminus, or internally. Analyzing the activity of these truncated peptides can reveal the minimal sequence required for activity or identify regions that are inhibitory or important for full potency. Both site-directed mutagenesis and truncation studies are crucial for developing a comprehensive understanding of the structural determinants of this compound's anti-Plasmodium activity and other potential properties.

Impact of Amino Acid Substitutions on Biological Activity and Selectivity

Amino acid substitutions are a common strategy in peptide engineering to modulate biological activity and selectivity. The impact of a substitution depends heavily on the nature of the original and the substituted amino acid, as well as its position within the peptide sequence.

By strategically introducing specific amino acid substitutions in this compound, researchers could investigate their effects on its anti-Plasmodium activity, potential toxicity, stability, and interactions with biological targets, aiming to improve its therapeutic profile or utility in research.

Bioengineering Strategies for Enhanced Peptide Properties (e.g., in vitro stability for research applications)

Bioengineering strategies are employed to overcome limitations of native peptides, such as poor stability and rapid degradation, particularly for applications requiring a longer functional half-life. Enhancing in vitro stability is crucial for research applications, allowing for more reliable and prolonged experiments.

Several modifications can be introduced to improve peptide stability. Replacing natural L-amino acids with D-amino acids can significantly increase resistance to proteolytic degradation. N-acetylation and C-amidation are common terminal modifications that can also enhance stability. Cyclization, which creates a closed-loop structure, can increase peptide stability and resistance to enzymatic breakdown nih.gov. Conjugation with polymers like polyethylene (B3416737) glycol (PEGylation) or the addition of fatty acid chains (lipidation) can improve pharmacokinetic properties, including increased solubility and reduced renal clearance, thereby prolonging the peptide's presence in a system nih.gov. Modified backbone structures or the incorporation of non-natural amino acids can also be used to create peptidomimetics with enhanced stability and desired properties nih.gov.

This compound, a defensin-like peptide from the myxobacterium Anaeromyxobacter dehalogenans, has garnered significant attention in the study of defensin (B1577277) evolution. Research into this compound provides key insights into the potential prokaryotic origins of eukaryotic defensins and the complex evolutionary pathways that have shaped this diverse family of antimicrobial peptides.

Evolutionary and Phylogenetic Research of Addlp and Defensins

Advanced Research Directions and Applications of Addlp in Biotechnology

Development of AdDLP as a Research Tool for Parasite Biology Studies

The identification of this compound's anti-Plasmodium activity has established it as a valuable research tool in the field of parasitology, specifically for studying malaria parasites. Research has shown that this compound can inhibit the growth of sexual stages of Plasmodium berghei and effectively kill intraerythrocytic Plasmodium falciparum in a time-dependent manner at micromolar concentrations. chemrxiv.org This direct activity against key malaria parasite stages makes this compound a useful probe for investigating fundamental aspects of parasite biology, including mechanisms of growth, development, and survival within host cells.

The use of this compound in parasite biology studies can contribute to understanding the molecular targets and pathways essential for parasite viability. By observing the effects of this compound on parasite cultures, researchers can gain insights into the cellular processes disrupted by this peptide. This includes potential impacts on parasite membranes, metabolic functions, or other critical cellular machinery, drawing parallels with the known mechanisms of action of other antimicrobial peptides. The study of how parasites respond to this compound exposure can also reveal potential resistance mechanisms, informing the development of future control strategies.

Furthermore, this compound's activity profile can aid in the identification and validation of novel drug targets within the parasite. Observing which parasite components or pathways are most affected by this compound can prioritize these elements for further investigation as potential therapeutic targets. This aligns with broader efforts in malaria research focused on deciphering parasite biology to identify new drug and vaccine candidates. nih.gov

The characterization of this compound's structure, including its cysteine-stabilized alpha-helical and beta-sheet motif, provides a basis for structure-activity relationship studies. chemrxiv.org Modifying the peptide sequence or structure and observing changes in anti-parasitic activity can help elucidate the key features responsible for its biological effect. This systematic approach, often facilitated by techniques like peptide synthesis advancements, can lead to the design of more potent or specific research tools.

Exploration of Novel this compound-Based Bioconjugates for Targeted Research Delivery

The peptide nature of this compound makes it a promising candidate for the development of bioconjugates aimed at targeted research delivery. Bioconjugation, the process of chemically linking two molecules, is a widely used strategy to improve the specificity and efficacy of biomolecules and therapeutic agents. cheminfo.orgacs.org In the context of research, this compound could be conjugated to various entities, such as fluorescent probes, nanoparticles, or other biomolecules, to facilitate targeted delivery to specific parasite stages, infected host cells, or even particular organelles within the parasite.

The rationale behind creating this compound bioconjugates for targeted research delivery stems from the peptide's inherent affinity for and activity against Plasmodium. chemrxiv.org By conjugating this compound to a cargo molecule, researchers could potentially deliver that cargo directly to the parasite or parasite-infected cells, minimizing off-target effects and enhancing the concentration of the cargo at the site of interest. This approach is analogous to the development of antibody-drug conjugates or peptide-oligonucleotide conjugates for targeted therapy, where a targeting moiety directs a therapeutic payload to specific cells or tissues. acs.org

Potential applications of this compound-based bioconjugates in parasite biology research include:

Targeted Imaging: Conjugating this compound to fluorescent dyes or quantum dots could enable researchers to visualize the location and distribution of the peptide within parasite-infected cells or different parasite life stages, providing insights into its uptake and mechanism of action.

Delivery of Molecular Probes: this compound could be conjugated to small molecule inhibitors, genetic material (like siRNA), or other molecular probes to study the function of specific parasite genes or proteins by delivering the probe directly to the parasite.

Investigating Host-Parasite Interactions: Bioconjugates could be designed to explore how this compound interacts with host cell components during the infection process or how it affects the host-parasite interface.

Developing such bioconjugates requires careful consideration of the conjugation chemistry to ensure the biological activity of this compound is retained and the linkage is stable under physiological conditions. Advances in bioconjugation techniques, including click chemistry and site-specific conjugation methods, offer opportunities to create well-defined and functional this compound conjugates.

Integration of this compound Scaffolds in High-Throughput Screening and Computational Drug Discovery Initiatives

This compound's demonstrated anti-Plasmodium activity and its classification as a defensin-like peptide make it a valuable starting point for high-throughput screening (HTS) and computational drug discovery efforts aimed at identifying new antimalarial agents. chemrxiv.org HTS involves rapidly screening large libraries of compounds to identify those with desired biological activity, while computational methods utilize in silico techniques to predict and design potential drug candidates. slideshare.netuniprot.orgnih.gov

This compound can be integrated into these initiatives in several ways:

HTS Lead Identification: this compound itself, or libraries of this compound analogs and derivatives, can be screened against various parasite targets or whole parasites in HTS assays. This can help identify modifications or related compounds with improved potency, specificity, or pharmacokinetic properties. HTS allows for the rapid testing of thousands to millions of compounds, significantly accelerating the initial stages of drug discovery. slideshare.netnih.gov

Scaffold-Based Design: The structure of this compound can serve as a scaffold for the design of novel peptide or peptidomimetic compounds with enhanced anti-parasitic activity. Computational drug discovery techniques, such as molecular docking, pharmacophore modeling, and de novo design, can be used to design and optimize compounds based on the this compound structure and its interaction with predicted or identified parasite targets. uniprot.org

Virtual Screening: Computational methods can be employed to virtually screen large databases of commercially available or in-house compounds for potential binding affinity to this compound's presumed molecular targets within the parasite. This can help prioritize compounds for experimental testing, reducing the time and cost associated with traditional HTS. uniprot.org

Data Analysis and Predictive Modeling: The data generated from HTS experiments with this compound or related compounds can be analyzed using computational approaches, including machine learning algorithms, to identify patterns, build predictive models for activity, and guide the synthesis of new compound libraries.

The integration of this compound into HTS and computational drug discovery pipelines leverages its validated biological activity to streamline the search for novel antimalarials. This approach is particularly relevant given the urgent need for new drugs to combat drug-resistant malaria strains.

Future Challenges and Opportunities in this compound Academic Research, including peptide synthesis advancements

Academic research into this compound faces several challenges and presents numerous opportunities for future exploration, particularly in conjunction with advancements in peptide synthesis.

Challenges:

Detailed Mechanism of Action: While this compound shows anti-Plasmodium activity, a comprehensive understanding of its precise molecular targets and mechanisms within the parasite is still needed. Elucidating these details requires further research using a combination of biochemical, cell biological, and genetic approaches.

Peptide Synthesis and Production: Producing sufficient quantities of high-purity this compound and its analogs for extensive research and potential preclinical studies can be challenging. Peptide synthesis, especially for longer or modified peptides, can be complex, time-consuming, and costly, involving multiple steps of coupling, deprotection, and purification. Challenges include achieving high yields, particularly for longer sequences, and overcoming issues like insolubility and side reactions.

Stability and Delivery: As a peptide, this compound may face challenges related to stability against proteolytic degradation and efficient delivery into parasite-infected cells or specific parasite compartments.

Immunogenicity: For potential in vivo applications as a research tool or therapeutic, the immunogenicity of this compound needs to be evaluated.

Opportunities:

Elucidating Novel Anti-Parasitic Mechanisms: Studying this compound's mechanism of action could reveal novel ways to target malaria parasites, potentially leading to the identification of new classes of antimalarial drugs.

Peptide Synthesis Advancements: Ongoing advancements in peptide synthesis offer significant opportunities to overcome production challenges. These include the development of more efficient coupling chemistries, improved solid-phase synthesis techniques, microwave-assisted synthesis, and sustainable approaches using aqueous or micellar media. Automated peptide synthesizers are also increasing throughput and efficiency. Fragment condensation and native chemical ligation techniques can facilitate the synthesis of longer peptides. These advancements can make the synthesis of this compound analogs and derivatives more accessible and cost-effective for academic research.

Structure-Based Design: A detailed understanding of this compound's structure and its interaction with parasite components can inform structure-based drug design efforts, leading to the development of more potent and selective compounds.

Combination Therapies: this compound could be explored for its potential in combination therapies with existing antimalarial drugs, potentially overcoming resistance or enhancing efficacy.

Broader Antiparasitic Activity: Investigating this compound's activity against other parasites beyond Plasmodium could reveal broader applications as a research tool or therapeutic lead.

Future academic research on this compound, significantly aided by continuous improvements in peptide synthesis technologies, holds considerable promise for advancing our understanding of parasite biology and contributing to the development of novel anti-parasitic strategies.

Q & A

Q. What experimental methodologies are recommended for validating AdDLP's security assertions in smart contract environments?

To validate this compound's security claims, researchers should:

  • Implement controlled simulations that replicate real-world decentralized network conditions, including adversarial scenarios (e.g., malicious node injections) .
  • Monitor return values of critical functions (e.g., approve, transfer) to detect unhandled exceptions or vulnerabilities, as overlooked return values can lead to exploit risks .
  • Benchmark performance metrics (e.g., transaction latency, gas costs) against established protocols like ERC-20 standards to contextualize efficiency improvements.

Q. How should researchers design experiments to assess this compound's scalability under varying network loads?

  • Define test parameters : Use network emulators (e.g., Ganache) to simulate high-throughput conditions and measure throughput degradation.
  • Incorporate stress-testing frameworks (e.g., Truffle Suite) to evaluate consensus stability during peak loads .
  • Document baseline metrics (e.g., block propagation times, node synchronization rates) for reproducibility .

Advanced Research Questions

Q. How can researchers systematically resolve contradictions between this compound's theoretical security models and empirical penetration test data?

  • Apply triangulation : Cross-validate findings using multiple methods (e.g., formal verification tools like MythX, fuzz testing, and manual code audits) .
  • Conduct root-cause analysis : Map discrepancies to specific code logic (e.g., unchecked return values in safeMdxTransfer()) or consensus algorithm assumptions .
  • Leverage mixed-methods frameworks : Combine quantitative vulnerability rates with qualitative threat modeling to contextualize gaps .

Q. What advanced statistical techniques are suitable for identifying latent vulnerabilities in this compound's consensus mechanisms?

  • Time-series anomaly detection : Use clustering algorithms (e.g., DBSCAN) to flag irregular transaction patterns in testnet data .
  • Bayesian networks : Model probabilistic relationships between attack vectors (e.g., front-running risks) and protocol parameters .
  • Survival analysis : Quantify the probability of protocol failure under sustained adversarial conditions .

Q. How can researchers ensure ethical compliance when using this compound in human-subject studies (e.g., usability testing for decentralized applications)?

  • Incorporate GDPR-compliant anonymization : Strip personally identifiable information (PII) from transaction logs and user interactions .
  • Obtain explicit consent : Disclose risks of blockchain immutability and data permanence to participants .
  • Submit to IRB review : Address ethical concerns related to financial data exposure in DeFi experiments .

Data Management and Reproducibility

Q. What best practices should guide the curation of this compound-related datasets for public sharing?

  • Adopt FAIR principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable. Example:

    Criterion Implementation
    FindableAssign DOI via Zenodo
    InteroperableUse JSON-LD for metadata
  • Document preprocessing steps : Include raw transaction logs, code versioning (Git commits), and emulator configurations .

Q. How should researchers address data sparsity in this compound-related studies (e.g., limited real-world deployment data)?

  • Synthetic data generation : Use tools like Tenderly to simulate edge-case scenarios (e.g., flash loan attacks) .
  • Federated learning : Collaborate with multiple testnet operators to aggregate decentralized datasets without compromising privacy .

Methodological Pitfalls and Mitigation

Q. What are common pitfalls in interpreting this compound's performance metrics, and how can they be mitigated?

  • Pitfall : Overlooking confirmation bias in throughput measurements.
  • Mitigation : Use bootstrapping to calculate confidence intervals for transaction finality rates .

Q. How can researchers avoid overfitting machine learning models to this compound's historical attack patterns?

  • Cross-validation : Split datasets temporally to test model robustness against novel attack vectors .
  • Regularization techniques : Apply L1/L2 penalties to reduce dependency on non-generalizable features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.